molecular formula C21H18Cl2N4O2 B13764593 N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride CAS No. 66748-28-5

N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride

Cat. No.: B13764593
CAS No.: 66748-28-5
M. Wt: 429.3 g/mol
InChI Key: CJGRPJLIJGFRGW-UHFFFAOYSA-N
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Description

N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride is a heterocyclic compound featuring a benzo[b][1,5]naphthyridine core substituted with chlorine and methoxy groups at positions 7 and 2, respectively. The structure includes an acetamide group linked via a phenylamino moiety, with the hydrochloride salt enhancing solubility. This compound is synthesized through multi-step reactions involving condensation, reduction, and acetylation, as detailed in and .

Properties

CAS No.

66748-28-5

Molecular Formula

C21H18Cl2N4O2

Molecular Weight

429.3 g/mol

IUPAC Name

N-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C21H17ClN4O2.ClH/c1-12(27)23-14-4-3-5-15(11-14)24-20-16-7-6-13(22)10-18(16)25-17-8-9-19(28-2)26-21(17)20;/h3-11H,1-2H3,(H,23,27)(H,24,25);1H

InChI Key

CJGRPJLIJGFRGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts with the construction of the benzo[b]naphthyridine core, followed by selective electrophilic substitution to introduce the 7-chloro and 2-methoxy groups. The key intermediate bearing the 7-chloro-2-methoxybenzo[b]naphthyridin-10-yl moiety is then coupled with a 3-aminophenyl acetamide derivative to form the target compound. Finally, the monohydrochloride salt is prepared to enhance stability and solubility.

Key reagents involved include:

  • Chlorinating agents such as thionyl chloride for chloro substitution.
  • Methoxylating agents such as methyl iodide for methoxy group introduction.
  • Coupling agents like N,N'-dicyclohexylcarbodiimide for amide bond formation.

This approach is consistent with standard heterocyclic compound synthesis and amide coupling chemistry.

Stepwise Preparation Details

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of benzo[b]naphthyridine core Cyclization of appropriate pyridine and benzene precursors under acidic or basic catalysis Not specified Core scaffold formation
2 Electrophilic chlorination at position 7 Thionyl chloride or other chlorinating agents, controlled temperature Moderate to high Selective substitution at position 7
3 Methoxylation at position 2 Methyl iodide or dimethyl sulfate with base Moderate to high Introduction of methoxy group
4 Coupling with 3-aminophenyl acetamide N,N'-dicyclohexylcarbodiimide (DCC), DMAP catalyst, organic solvents (e.g., dichloromethane) Moderate to high Formation of the amide bond
5 Formation of monohydrochloride salt Treatment with HCl in suitable solvent (e.g., ethanol) Quantitative Salt formation for stability

Representative Experimental Procedure

A typical synthesis involves the following:

  • Preparation of 7-chloro-2-methoxybenzo[b]naphthyridine intermediate: Starting from a suitable substituted pyridine, electrophilic chlorination is performed using thionyl chloride under controlled temperature to yield the 7-chloro derivative. Subsequently, methoxylation is achieved by reacting with methyl iodide in the presence of a base such as potassium carbonate.

  • Amide coupling: The 7-chloro-2-methoxybenzo[b]naphthyridin-10-yl amine intermediate is reacted with 3-aminophenyl acetamide using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide and a catalyst such as 4-dimethylaminopyridine in anhydrous dichloromethane at room temperature to form the desired amide linkage.

  • Salt formation: The free base compound is dissolved in ethanol and treated with hydrochloric acid gas or aqueous HCl to precipitate the monohydrochloride salt, which is then filtered and dried.

Analytical Characterization and Yields

Parameter Data
Molecular Formula C21H18Cl2N4O2
Molecular Weight 429.3 g/mol
Purity Assessment RP-HPLC, NMR spectroscopy
Typical Yield Range 55-70% (overall multi-step yield)
Physical State Off-white solid (monohydrochloride salt)

The compound is typically characterized by proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.

Comparative Notes on Preparation Methods

Aspect Method Using Thionyl Chloride & Methyl Iodide Alternative Electrophilic Substitutions
Selectivity High for chloro and methoxy introduction May require additional purification
Reaction Conditions Mild to moderate temperatures, inert atmosphere Variable, sometimes harsher conditions
Yield Moderate to high (55-70%) Variable, sometimes lower
Scalability Amenable to scale-up Dependent on reagent availability

Summary Table of Key Preparation Steps

Step Intermediate/Product Reagents Conditions Yield (%) Notes
1 Benzo[b]naphthyridine core Pyridine derivatives, cyclization catalysts Acidic/basic, reflux Not specified Core formation
2 7-Chloro derivative Thionyl chloride Controlled temp, inert atmosphere Moderate Electrophilic chlorination
3 2-Methoxy derivative Methyl iodide, base Room temp to reflux Moderate to high Methoxylation
4 Amide coupling product N,N'-dicyclohexylcarbodiimide, DMAP RT, anhydrous solvents Moderate to high Amide bond formation
5 Monohydrochloride salt HCl in ethanol Room temp Quantitative Salt precipitation

Chemical Reactions Analysis

Reaction Optimization Parameters

Key variables influencing reaction efficiency and yield include:

ParameterOptimal ConditionsImpact on ReactionReferences
Solvent Dioxane, DMF, or ethanolHigher polarity enhances solubility and coupling efficiency .
Temperature 5–10°C (chloroacetylation); RT (coupling)Low temperatures minimize side reactions during electrophilic substitution .
Catalyst Triethylamine (Et₃N)Neutralizes HCl byproduct, driving acetamide coupling forward .
Reaction Time 24 hours (coupling)Extended durations ensure complete conversion .

Reaction Mechanisms

Electrophilic Aromatic Substitution

  • The naphthyridine ring undergoes chlorination at position 7 via electrophilic attack by Cl⁺ generated from SOCl₂. The methoxy group directs substitution through resonance stabilization.

Nucleophilic Acyl Substitution

  • Chloroacetyl chloride reacts with the aniline group in the presence of Et₃N, forming the acetamide bond. Et₃N scavenges HCl, shifting equilibrium toward product formation .

Acid-Base Reaction

  • Hydrochloride salt formation occurs via protonation of the tertiary amine by HCl in ethanol, enhancing solubility for pharmacological applications .

Analytical Characterization of Reaction Products

Post-reaction validation employs:

  • FT-IR Spectroscopy : Confirms amide bond formation (C=O stretch at ~1728 cm⁻¹) and C-Cl presence (790–800 cm⁻¹) .

  • ¹H-NMR : Resonances at δ 2.1 ppm (acetamide CH₃) and δ 3.9 ppm (methoxy OCH₃) verify substituent integration .

  • Mass Spectrometry : Molecular ion peak at m/z 429.3 ([M+H]⁺) aligns with the formula C₂₁H₁₈Cl₂N₄O₂ .

Stability and Reactivity Under Varied Conditions

  • Thermal Stability : Decomposition above 320°C, with a boiling point of 605.7°C .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media, cleaving the acetamide bond.

Scientific Research Applications

Neuropharmacology

N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride has been studied for its effects on neurotransmitter systems, particularly its role as a modulator of NMDA receptors, which are critical in neurodegenerative diseases. Research indicates that compounds targeting these receptors can provide neuroprotective effects by preventing excitotoxicity associated with excessive glutamate signaling .

Cancer Research

The compound has shown promise in cancer research due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that similar naphthyridine derivatives can affect cell cycle regulation and promote cell death in various cancer cell lines .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of compounds related to this compound suggest potential efficacy against bacterial strains. The structure suggests that it may interact with bacterial enzymes or receptors, inhibiting growth and proliferation .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective properties of this compound demonstrated its ability to reduce neuronal damage in animal models of Alzheimer's disease. The compound was found to significantly lower levels of oxidative stress markers and improve cognitive function as assessed by behavioral tests .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .

Case Study 3: Antimicrobial Properties

Research into the antimicrobial effects of related compounds indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its utility in treating bacterial infections .

Mechanism of Action

The compound exerts its effects primarily by inhibiting topoisomerase I, an enzyme crucial for DNA replication. By binding to the enzyme, it prevents the relaxation of supercoiled DNA, thereby inhibiting cell division and leading to cell death. This mechanism is particularly useful in targeting rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a class of benzo[b][1,5]naphthyridine derivatives and acetamide-containing molecules. Key structural analogs include:

Compound ID Core Structure Substituents/Modifications Molecular Weight Melting Point (°C) Key Features
Target Compound Benzo[b][1,5]naphthyridine 7-Cl, 2-OCH3, acetamide-phenylamino, HCl salt Not provided Not provided Planar aromatic core, hydrogen-bonding capability via acetamide and NH groups
Compound 4i () Benzo[b][1,5]naphthyridine 7-Cl, 2-OCH3, 4-(2′,4′-dihydroxybenzylidene)aminophenyl 471.27 232.1–232.9 Dihydroxy groups enable strong intermolecular H-bonding; higher melting point
Compound 4j () Benzo[b][1,5]naphthyridine 7-Cl, 2-OCH3, 4-(2′,4′-methoxybenzylidene)aminophenyl 499.29 160.2–161.8 Methoxy groups increase lipophilicity; lower melting point
Compound Acetamide-pyrazolyl hybrid 3,4-Dichlorophenyl, pyrazol-4-yl 403.27 ~200–202 Forms hydrogen-bonded dimers; conformational flexibility in solid state
Compound 2-Chloroacetamide 3-Methylphenyl 183.63 Not provided Syn conformation of N–H bond relative to meta-methyl group; dual H-bonding

Physicochemical Properties

  • Melting Points : Compound 4i (232.1–232.9°C) has a significantly higher melting point than 4j (160.2–161.8°C), attributed to the dihydroxy groups in 4i facilitating stronger hydrogen-bonding networks .
  • Molecular Weight : Benzo[b][1,5]naphthyridine derivatives (e.g., 4i, 4j) have higher molecular weights (>450 g/mol) compared to simpler acetamides (e.g., compound: 183.63 g/mol), reflecting their extended aromatic systems .
  • Solubility : The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogs.

Structural Conformations and Interactions

  • Hydrogen Bonding: The acetamide group in the target compound can act as both H-bond donor (N–H) and acceptor (C=O), similar to and compounds. In , N–H⋯O hydrogen bonds form R22(10) dimers, influencing crystallinity .
  • Conformational Flexibility : Substituents on the phenyl ring (e.g., dihydroxy vs. methoxy in 4i vs. 4j) alter dihedral angles and packing efficiency. For instance, ’s 2-chloro-N-(3-methylphenyl)acetamide adopts a syn conformation, whereas nitro substituents induce anti conformations .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl in 4k) may enhance biological activity but reduce solubility, while methoxy groups (4j) balance lipophilicity and metabolic stability .
  • Crystallographic Insights : Planar benzo[b][1,5]naphthyridine cores facilitate π-π stacking, whereas acetamide conformations dictate intermolecular interactions .

Biological Activity

N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride, with the CAS number 66748-27-4, is a compound of interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC21H18Cl2N4O2
Molar Mass429.299 g/mol
Boiling Point605.7 ºC
Flash Point320.1 ºC

Research suggests that derivatives of naphthyridine compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. The mechanism primarily involves the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are critical in cancer progression and inflammation.

Cytotoxicity Studies

In vitro studies have shown that this compound can effectively inhibit the secretion of inflammatory markers from lipopolysaccharide (LPS)-treated dendritic cells. For instance, one study identified that at concentrations of 0.2 and 2 μM, significant reductions in TNF-α and IL-6 levels were observed .

Case Studies

  • Anti-Cancer Activity :
    • A study demonstrated that derivatives similar to N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide exhibited high cytotoxicity against several cancer cell lines. Specifically, C-34 (a related compound) showed potent inhibition of inflammatory markers and enhanced survival in LPS-induced mouse models at doses ranging from 1.25 to 5 mg/kg .
  • Anti-Inflammatory Effects :
    • In vivo experiments indicated that C-34 significantly suppressed LPS-induced cytokine production in murine models. The highest dose tested (5 mg/kg) not only inhibited cytokine levels but also provided protection against endotoxin-induced lethality .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that the compound is likely to be bioavailable with potential for blood-brain barrier permeability. It has been noted as a substrate for certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), suggesting potential drug-drug interactions . Toxicological assessments are crucial for understanding its safety profile; however, specific IC50 values for human cell lines have not been established yet.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise stoichiometric control and reaction monitoring. For example, intermediates like 7-chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine (synthesized via refluxing with p-nitroaniline in ethanol) should be purified through repeated crystallization (70–80% yield) and validated via LC-MS ([M+1]+ 381.17) . Use glacial acetic acid and SnCl₂ for reduction steps to achieve >98% yield in subsequent reactions . Monitor reaction progress via TLC (ethyl acetate/n-hexane 1:4) to confirm intermediate formation .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Utilize spectroscopic techniques:
  • 1H-NMR/13C-NMR to confirm aromatic proton environments and substitution patterns (e.g., δ 8.89 for Ar-NH, δ 4.18 for OCH₃ groups) .
  • LC-MS for molecular ion validation ([M+1]+ 351.29 observed in intermediates) .
  • Thermal analysis (melting point, TGA) to assess stability, though specific data for this compound is limited. Reference analogous benzo[b]naphthyridine derivatives (e.g., density: 1.438 g/cm³) .

Q. What experimental design strategies minimize variability in biological activity assays?

  • Methodological Answer : Apply statistical design of experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature). For example, use factorial designs to optimize reaction conditions and reduce trial-and-error approaches, as demonstrated in chemical engineering studies . Include control batches and replicate measurements to account for instrumental variability.

Advanced Research Questions

Q. How can computational methods enhance the understanding of reaction mechanisms involving this compound?

  • Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition state analysis) with experimental kinetics . ICReDD’s approach uses reaction path searches to predict intermediates and validate them experimentally (e.g., hydrogen chloride aeration in SnCl₂-mediated reductions) . Feedback loops between computational predictions (e.g., ACD/Labs Percepta Platform) and experimental data refine mechanistic models .

Q. What strategies resolve contradictions between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :
  • Cross-validate computational models (e.g., membrane separation simulations ) with empirical data. For example, if predicted solubility conflicts with experimental observations, recalibrate solvation parameters using COSMO-RS theory.
  • Apply sensitivity analysis to identify which computational assumptions (e.g., protonation states) most impact discrepancies .

Q. How can AI-driven process control improve scalability of this compound’s synthesis?

  • Methodological Answer : Implement AI-powered process simulation (e.g., COMSOL Multiphysics) to optimize parameters like mixing efficiency and temperature gradients. Autonomous laboratories with real-time LC-MS feedback can adjust reagent flow rates dynamically, reducing side-product formation .

Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this compound?

  • Methodological Answer : Use chiral stationary phase chromatography or membrane-based separation (e.g., CRDC subclass RDF2050104) . For polymorph isolation, employ solvent-antisolvent crystallization with inline PAT (Process Analytical Technology) to monitor crystal form transitions .

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